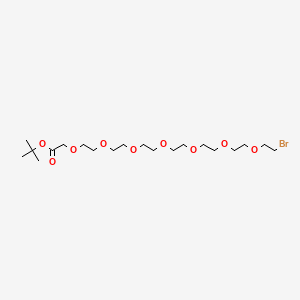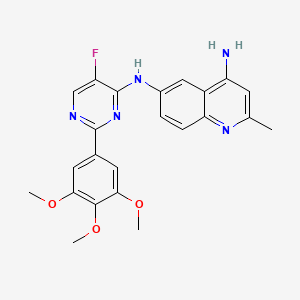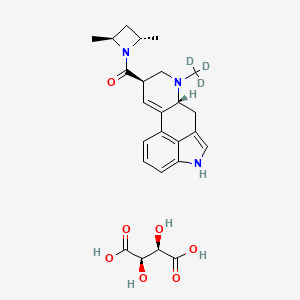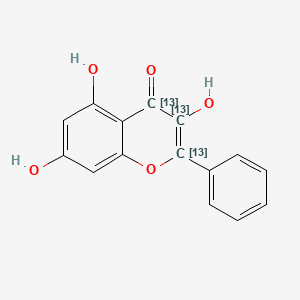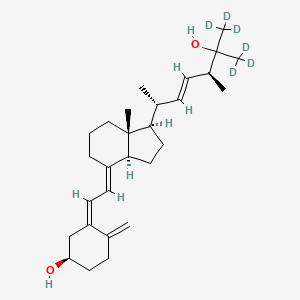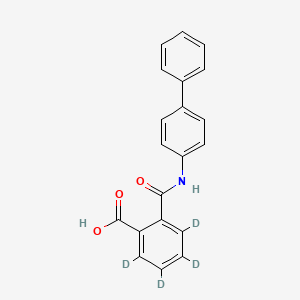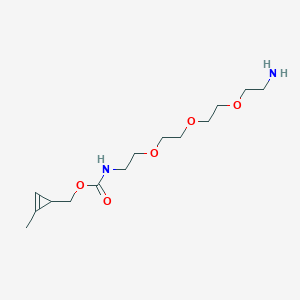
24(R/S),25-epoxycholesterol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
24(R/S),25-epoxycholesterol-d6: is a deuterated side-chain substituted oxysterol. It is a derivative of 24(R/S),25-epoxycholesterol, where six hydrogen atoms are replaced by deuterium atoms. This compound is primarily used as a surrogate sterol standard in the quantitative analysis of extracted sterol samples from cultured cells and tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 24(R/S),25-epoxycholesterol-d6 involves the deuteration of 24(R/S),25-epoxycholesterol. The process typically includes the use of deuterated reagents to replace hydrogen atoms with deuterium. Specific reaction conditions and reagents used in the synthesis are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents. The compound is then purified to achieve a high level of deuteration and purity, typically greater than 99% .
Análisis De Reacciones Químicas
Types of Reactions: 24(R/S),25-epoxycholesterol-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as chromic acid or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used to reduce the compound.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxysterol derivatives, while reduction may produce deuterated alcohols .
Aplicaciones Científicas De Investigación
Chemistry: 24(R/S),25-epoxycholesterol-d6 is used as a mechanistic tracer to study the role of steroid hormones in various chemical processes. It is also employed as a reference standard for mass spectrometry .
Biology: In biological research, this compound is used to investigate cholesterol homeostasis and hepatic cholesterol metabolism. It modulates the activation of sterol regulatory element-binding proteins (SREBPs) and is involved in the mevalonate pathway .
Medicine: this compound is studied for its potential therapeutic applications in treating diseases related to cholesterol metabolism and homeostasis. It is also used in research on demyelinating diseases, where it promotes oligodendrocyte formation .
Industry: In the industrial sector, this compound is used in the production of deuterated compounds for various applications, including pharmaceuticals and biochemical research .
Mecanismo De Acción
The mechanism of action of 24(R/S),25-epoxycholesterol-d6 involves its role in cholesterol homeostasis. It modulates hepatic cholesterol metabolism by inhibiting the activation of sterol regulatory element-binding proteins (SREBPs). This inhibition affects the mevalonate pathway, which is crucial for cholesterol synthesis . Additionally, the compound promotes oligodendrocyte formation by increasing the flux through the epoxycholesterol shunt pathway .
Comparación Con Compuestos Similares
- 24(R/S)-hydroxycholesterol-d7
- 22(S)-hydroxycholesterol-d7
- 7α,24(R/S)-dihydroxycholesterol-d7
- 5β,6β-epoxycholestanol-d7
Uniqueness: 24(R/S),25-epoxycholesterol-d6 is unique due to its specific deuteration pattern and its role in modulating cholesterol homeostasis. Unlike other similar compounds, it has a distinct mechanism of action involving the inhibition of SREBP activation and promotion of oligodendrocyte formation .
Propiedades
Fórmula molecular |
C27H44O2 |
|---|---|
Peso molecular |
406.7 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-[3,3-bis(trideuteriomethyl)oxiran-2-yl]butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H44O2/c1-17(6-11-24-25(2,3)29-24)21-9-10-22-20-8-7-18-16-19(28)12-14-26(18,4)23(20)13-15-27(21,22)5/h7,17,19-24,28H,6,8-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,24?,26+,27-/m1/s1/i2D3,3D3 |
Clave InChI |
OSENKJZWYQXHBN-LRCQYHTQSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1(C(O1)CC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)C([2H])([2H])[2H] |
SMILES canónico |
CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


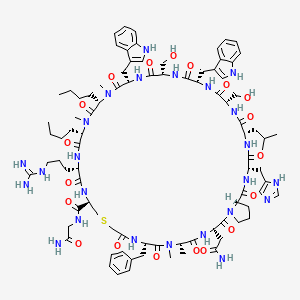
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)


